molecular formula C18H16ClNO3S B11393717 2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11393717
M. Wt: 361.8 g/mol
InChI Key: IFXFKFMFTHTAHY-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that features a combination of chlorophenoxy, furan, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide likely involves multiple steps, including the formation of the chlorophenoxy, furan, and thiophene intermediates, followed by their coupling to form the final product. Typical reaction conditions might include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choices.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide could have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acetamide derivatives with chlorophenoxy, furan, or thiophene groups. Examples could be:

  • 2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide
  • 2-(2-chlorophenoxy)-N-(thiophen-2-ylmethyl)acetamide
  • N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

Properties

Molecular Formula

C18H16ClNO3S

Molecular Weight

361.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C18H16ClNO3S/c19-16-7-1-2-8-17(16)23-13-18(21)20(11-14-5-3-9-22-14)12-15-6-4-10-24-15/h1-10H,11-13H2

InChI Key

IFXFKFMFTHTAHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3)Cl

Origin of Product

United States

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